2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide
Description
This compound features a 4-chlorophenyl group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 1,1-dioxothiazinane moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHOBSFYYZZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Estimated based on structural similarity to ; †Inferred from due to sulfone’s polar nature; ‡Calculated using fragment-based methods; §Predicted via ClogP; ¶Estimated from substituent contributions.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity (logP): The target compound’s logP (~3.8) is lower than (4.315), likely due to the polar sulfone group in the thiazinane ring. This suggests improved aqueous solubility compared to diethylamino-substituted analogs but reduced membrane permeability.
- Solubility (logSw) : The target compound’s poor solubility (logSw ~-4.45, inferred from ) aligns with other lipophilic acetamides. In contrast, simpler analogs like may exhibit better solubility due to smaller substituents.
Key Structural Differences and Implications
Biological Activity
The compound 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide is a member of the class of N-substituted acetamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group and a thiazinan moiety, which are critical for its biological activity. The presence of the 1,1-dioxo functional group in the thiazinan ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 432.9851 g/mol |
| CAS Number | 2034204-96-9 |
| SMILES | CSCCC(C(=O)N1CCC(S(=O)(=O)CC1)c1ccccc1Cl)NC(=O)C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl-2-chloroacetamides indicated effective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with variations based on substituent positions on the phenyl ring .
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound Name | E. coli | S. aureus | MRSA | C. albicans |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | High | High | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Low | High | High | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Low | Moderate | Moderate | Moderate |
Anticancer Activity
The anticancer potential of thiazolidin derivatives has been explored extensively. Research indicates that compounds featuring thiazolidin rings can induce apoptosis in cancer cells. For example, derivatives of thiazole have shown promising results against A549 and C6 tumor cell lines through mechanisms involving caspase activation and inhibition of DNA synthesis .
Case Study: Anticancer Screening
In a study evaluating various thiazole derivatives, compounds similar to 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide demonstrated significant cytotoxicity against lung cancer cell lines (A549) with IC50 values in the low micromolar range.
Anticonvulsant Activity
Anticonvulsant properties have also been attributed to similar acetamides. A study highlighted that certain derivatives exhibited protective effects in maximal electroshock (MES) seizure models in mice . The activity was closely related to the lipophilicity of the compounds, suggesting that more lipophilic compounds had better penetration into the central nervous system.
Table 3: Anticonvulsant Activity in Animal Models
| Compound Name | MES Protection (%) at 100 mg/kg |
|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 75% |
| N-(3-bromophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
